molecular formula C21H21N3O6S B6526239 2-(3-methoxyphenoxy)-N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]acetamide CAS No. 893937-96-7

2-(3-methoxyphenoxy)-N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]acetamide

Cat. No.: B6526239
CAS No.: 893937-96-7
M. Wt: 443.5 g/mol
InChI Key: BTUNKBILGWBXLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-methoxyphenoxy)-N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]acetamide is a useful research compound. Its molecular formula is C21H21N3O6S and its molecular weight is 443.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 443.11510657 g/mol and the complexity rating of the compound is 721. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-(3-methoxyphenoxy)-N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₈H₁₈N₂O₅S
  • Molecular Weight : 443.5 g/mol .

The biological activity of this compound is primarily attributed to its interaction with various biological pathways. It exhibits anti-inflammatory and anticancer properties by modulating signaling pathways such as NF-κB and MAPK. The presence of methoxy groups enhances its lipophilicity, facilitating cellular uptake and bioavailability.

Antioxidant Activity

The compound has shown significant antioxidant properties in vitro. It effectively scavenges free radicals and reduces oxidative stress markers in various cell lines.

Anti-inflammatory Effects

Research indicates that this compound inhibits the production of pro-inflammatory cytokines in LPS-stimulated macrophages. A study demonstrated that it reduced NF-κB activation with a relative luciferase activity value of 0.31 ± 0.05 compared to control groups .

Anticancer Properties

In vitro studies have revealed that the compound induces apoptosis in cancer cell lines by activating caspase pathways. The IC50 values for various cancer cell lines are as follows:

Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

These findings suggest that the compound may serve as a potential chemotherapeutic agent.

Case Studies

  • Case Study on Inflammation :
    A recent study assessed the anti-inflammatory effects of the compound in RAW 264.7 macrophages. The results indicated a significant reduction in nitric oxide (NO) production, showcasing its potential as an anti-inflammatory agent without inducing cytotoxicity .
  • Case Study on Cancer Cell Lines :
    Another study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated selective toxicity against cancer cells while sparing normal cells, indicating a promising therapeutic index for further development .

Properties

IUPAC Name

2-(3-methoxyphenoxy)-N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O6S/c1-28-15-8-6-14(7-9-15)24-21(18-12-31(26,27)13-19(18)23-24)22-20(25)11-30-17-5-3-4-16(10-17)29-2/h3-10H,11-13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTUNKBILGWBXLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)COC4=CC=CC(=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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